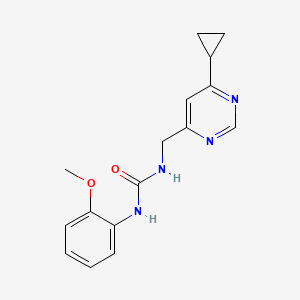

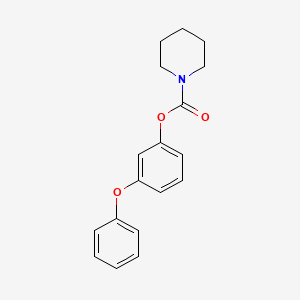

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide, also known as EF24, is a synthetic small molecule that has recently gained attention in the scientific community due to its potential as a therapeutic agent. EF24 has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further research and development.

Scientific Research Applications

Herbicidal Activities

Research has highlighted the synthesis of related 2-cyanoacrylamide derivatives as potential herbicides. A study demonstrates that 2-cyanoacrylates containing specific groups exhibit significant herbicidal activities, comparable to existing chloropyridyl or chlorophenyl analogues, emphasizing the importance of the 3-position group on the acrylate for herbicidal efficacy (Wang et al., 2004).

Enantioselective Synthesis

Another investigation reports the enantioselective synthesis of E-2-cyano-3(furan-2-yl) acrylamide using marine and terrestrial fungi, showcasing an innovative approach to green chemistry. This study highlights the production of compounds with significant stereoselectivity and potential applications in various fields (Jimenez et al., 2019).

Mechanofluorochromic Properties

Research into the optical properties of 3-aryl-2-cyano acrylamide derivatives reveals their potential in fluorescence-based applications. The study found that these compounds exhibit distinct optical behaviors based on their molecular stacking mode, opening avenues for their use in optical materials and sensors (Song et al., 2015).

Corrosion Inhibition

A study exploring acrylamide derivatives as corrosion inhibitors shows that certain compounds effectively prevent copper corrosion in acidic environments. This research provides insights into the application of these derivatives in protecting metals from corrosion, highlighting their potential industrial applications (Abu-Rayyan et al., 2022).

Diastereoselective Synthesis

The diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)Acrylamides has been documented, emphasizing the importance of controlled synthesis methods in producing compounds with specific stereochemical configurations. This research contributes to the field of synthetic chemistry by offering a pathway to synthesize structurally complex and stereochemically defined molecules (Bondock et al., 2014).

properties

IUPAC Name |

(E)-2-cyano-N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-3-27-22-7-5-4-6-20(22)25-23(26)18(15-24)14-19-12-13-21(28-19)17-10-8-16(2)9-11-17/h4-14H,3H2,1-2H3,(H,25,26)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSYMIBCYWXJKQ-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)

![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)

![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)

![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)

![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)

![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)